

Derazantinib Monotherapy: A Comparative Analysis in Clinical Trials

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This guide provides a comprehensive analysis of the efficacy of **derazantinib** as a monotherapy in clinical trials, with a focus on its performance in intrahepatic cholangiocarcinoma (iCCA) and metastatic urothelial carcinoma (mUC). The information is intended for researchers, scientists, and drug development professionals, offering a comparative landscape of **derazantinib** against alternative therapeutic options, supported by experimental data.

Introduction to Derazantinib

Derazantinib is an orally administered small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, with potent activity against FGFR1, FGFR2, and FGFR3.[1] Dysregulation of the FGFR signaling pathway is a known oncogenic driver in various cancers. **Derazantinib**'s mechanism of action involves binding to and inhibiting the activity of these receptors, which can lead to the suppression of tumor cell proliferation, angiogenesis, and survival in tumors with FGFR genetic aberrations.

Efficacy in Intrahepatic Cholangiocarcinoma (iCCA)

The pivotal clinical trial assessing **derazantinib** monotherapy in iCCA is the Phase 2 FIDES-01 study. This trial enrolled patients with inoperable or advanced iCCA who had progressed on at least one prior systemic therapy.[2] The study included separate cohorts for patients with FGFR2 gene fusions and those with FGFR2 mutations or amplifications.[3]



Comparative Efficacy Data in Second-Line iCCA

The following table summarizes the efficacy of **derazantinib** as a monotherapy in patients with FGFR2 fusion-positive iCCA from the FIDES-01 trial, compared to other FGFR inhibitors and a standard second-line chemotherapy regimen.

Treatmen t	Trial	Patient Populatio n	Objective Respons e Rate (ORR)	Disease Control Rate (DCR)	Median Progressi on-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
Derazantini b	FIDES-01	FGFR2 Fusion- Positive	21.4%[1]	75.7%[2]	8.0[1]	17.2[2]
Pemigatini b	FIGHT-202	FGFR2 Fusion/Rea rrangement -Positive	37%[4]	82.4%[5]	7.0[4]	17.5[5]
Infigratinib	Phase 2 (NCT0215 0967)	FGFR2 Fusion- Positive	23.1%[6]	83.3%	7.3[7]	12.2
Futibatinib	FOENIX- CCA2	FGFR2 Fusion/Rea rrangement -Positive	42%[6]	83%	9.0[6]	21.7
FOLFOX Chemother apy	ABC-06	General Population (not FGFR selected)	5%[4]	-	4.0[8]	6.2[4]

Efficacy in Metastatic Urothelial Carcinoma (mUC)



The FIDES-02 trial, a Phase 1b/2 study, evaluated **derazantinib** monotherapy in patients with metastatic urothelial carcinoma harboring activating FGFR1, FGFR2, or FGFR3 genetic aberrations who had progressed after at least one line of standard treatment.[9]

Comparative Efficacy Data in Second-Line mUC

The efficacy of **derazantinib** in FGFR-aberrant mUC is compared below with another approved FGFR inhibitor and standard second-line therapies. It is important to note that the data for chemotherapy and immunotherapy are not specific to a population with FGFR alterations.

Treatmen t	Trial	Patient Populatio n	Objective Respons e Rate (ORR)	Disease Control Rate (DCR)	Median Progressi on-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
Derazantini b	FIDES-02	FGFR1-3 Altered	8.2%[9]	28.6%[9]	-	-
Erdafitinib	BLC2001	FGFR2/3 Altered	40%[10]	80%[11]	5.5[10]	11.3[10]
Taxane- based Chemother apy	Retrospecti ve	General Population	52%[12]	-	4.9[12]	13.2[12]
Pembrolizu mab (Immunoth erapy)	KEYNOTE- 045	General Population	21.1%	-	2.1	10.3

The FIDES-02 study concluded that **derazantinib** monotherapy showed signals of clinical activity but did not meet the contemporary benchmarks to support further clinical development in this indication.[9]

Experimental Protocols



FIDES-01 (iCCA)

- Study Design: A Phase 2, open-label, single-arm, multicenter study.[2]
- Patient Population: Adults with inoperable or advanced iCCA who had received at least one prior systemic therapy and had documented FGFR2 gene fusions, mutations, or amplifications.[2]
- Intervention: **Derazantinib** administered orally at a dose of 300 mg once daily.[11]
- Primary Endpoints:
 - For the FGFR2 fusion cohort: Objective Response Rate (ORR) assessed by a blinded independent central review (BICR) according to RECIST v1.1.[11]
 - For the FGFR2 mutation/amplification cohort: Progression-Free Survival (PFS) at 3 months.[3]
- Tumor Assessment: Tumor response was evaluated using RECIST v1.1 criteria by a central radiology review.[11]

FIDES-02 (mUC)

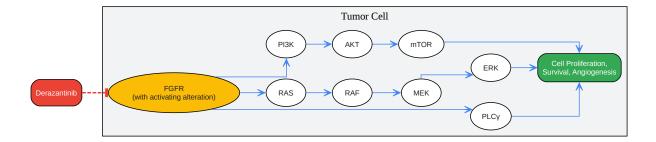
- Study Design: A Phase 1b/2, open-label, multicohort, multicenter study.
- Patient Population: Patients with surgically unresectable or metastatic urothelial cancer with activating FGFR1, FGFR2, or FGFR3 genetic aberrations who had received at least one prior line of standard treatment.[9]
- Intervention: Derazantinib administered orally at 300 mg once daily.
- Primary Endpoint: Objective Response Rate (ORR) determined by central radiology review per RECIST v1.1.[9]
- Secondary Endpoints: Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[9]

Signaling Pathway and Experimental Workflow



Derazantinib Mechanism of Action

Derazantinib inhibits the FGFR signaling pathway, which, when aberrantly activated by genetic alterations such as fusions, mutations, or amplifications, can drive tumor growth and proliferation. The diagram below illustrates this mechanism.



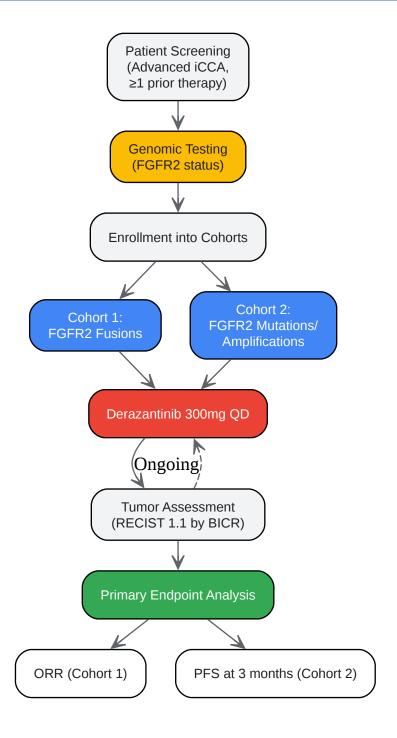
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Derazantinib inhibits aberrant FGFR signaling.

FIDES-01 Clinical Trial Workflow

The following diagram outlines the workflow for the FIDES-01 clinical trial, from patient screening to data analysis.





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Workflow of the FIDES-01 clinical trial.

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